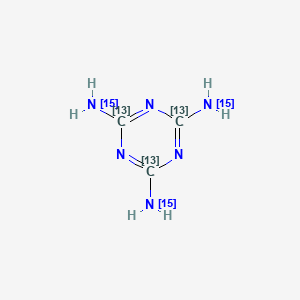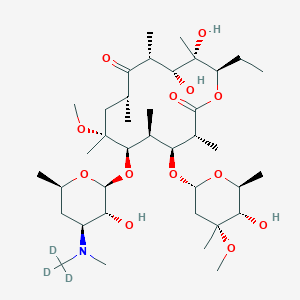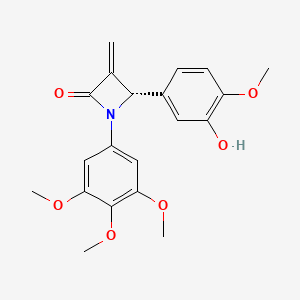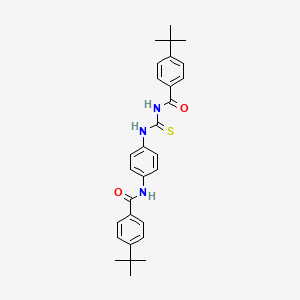
Antiviral agent 34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 34 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. This compound is particularly effective against RNA viruses, including coronaviruses and influenza viruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 34 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its antiviral activity. This step involves nucleophilic substitution reactions under mild conditions.
Purification: The final product is purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. The process involves:
Batch reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Continuous flow reactors: Continuous flow reactors are employed to improve reaction efficiency and reduce production time.
Purification: Industrial-scale purification techniques, such as crystallization and high-performance liquid chromatography, are used to obtain the final product.
化学反応の分析
Types of Reactions
Antiviral agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiviral activity.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its antiviral properties.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide, while electrophilic substitution reactions use reagents like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antiviral activity and improved pharmacokinetic properties.
科学的研究の応用
Antiviral agent 34 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: The compound is used in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: this compound is being evaluated in preclinical and clinical trials for its potential to treat viral infections, including COVID-19 and influenza.
Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.
作用機序
Antiviral agent 34 exerts its effects by targeting specific viral enzymes and proteins involved in the replication cycle. The key molecular targets include:
Viral polymerases: The compound inhibits viral RNA-dependent RNA polymerases, preventing the synthesis of viral RNA.
Proteases: It inhibits viral proteases, blocking the processing of viral polyproteins into functional proteins.
Entry inhibitors: this compound can also block viral entry into host cells by binding to viral surface proteins and preventing their interaction with host cell receptors.
類似化合物との比較
Antiviral agent 34 is compared with other similar compounds to highlight its uniqueness:
Remdesivir: Both compounds target viral RNA polymerases, but this compound has a broader spectrum of activity and improved pharmacokinetic properties.
Favipiravir: While both compounds inhibit viral replication, this compound has shown higher potency and lower toxicity in preclinical studies.
Molnupiravir: Similar to this compound, Molnupiravir targets viral RNA polymerases, but this compound has a different mechanism of action and a broader spectrum of activity.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Ribavirin
This compound stands out due to its broad-spectrum activity, high potency, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
特性
分子式 |
C29H33N3O2S |
|---|---|
分子量 |
487.7 g/mol |
IUPAC名 |
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35) |
InChIキー |
GKGUZBBYDHKNIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
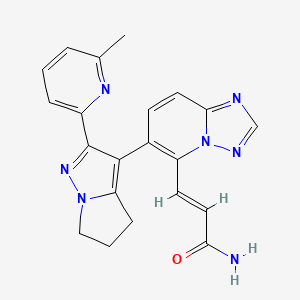
![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
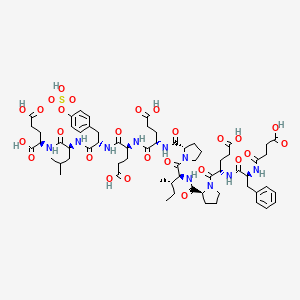
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)


